molecular formula C14H25FN2O2 B13029443 tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13029443
M. Wt: 272.36 g/mol
InChI Key: JJTDCLKOBJYXNV-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-1,9-diazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25FN2O2 It is a spirocyclic compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. Under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the starting material in a tetrahydrofuran (THF) solution. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a common reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Similar in structure but lacks the fluorine atom.

    tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Another spirocyclic compound with different functional groups.

Uniqueness

The presence of the fluorine atom in tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(7-10-17)11(15)5-4-8-16-14/h11,16H,4-10H2,1-3H3

InChI Key

JJTDCLKOBJYXNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)F

Origin of Product

United States

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